molecular formula C11H14O3 B8743331 Ethyl 3-(2-hydroxyethyl)benzoate

Ethyl 3-(2-hydroxyethyl)benzoate

Cat. No. B8743331
M. Wt: 194.23 g/mol
InChI Key: LVSDTSFYUTVOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-hydroxyethyl)benzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2-hydroxyethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-hydroxyethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(2-hydroxyethyl)benzoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 3-(2-hydroxyethyl)benzoate

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8,12H,2,6-7H2,1H3

InChI Key

LVSDTSFYUTVOHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-(2-ethoxy-2-oxoethyl)benzoate (1.41 g) was mixed with THF (20 ml), and lithium borohydride (260 mg) was added thereto at 0° C., followed by stirring at room temperature overnight. A saturated ammonium chloride solution and EtOAc were added to the reaction mixture at 0° C. The organic layer was washed with water and saturated brine, dried over Na2SO4, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (EtOAc/hexane) to obtain ethyl 3-(2-hydroxyethyl)benzoate (824 mg).
Name
Ethyl 3-(2-ethoxy-2-oxoethyl)benzoate
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.